(1R,2R)-2-fluorocyclopentan-1-amine
Description
Significance of Fluorine Incorporation in Chiral Organic Molecules for Academic Research
The substitution of hydrogen with fluorine in organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet it imparts profound electronic effects. In the context of academic research, particularly in medicinal chemistry, the introduction of fluorine can influence a molecule's metabolic stability, binding affinity to target proteins, and lipophilicity. sigmaaldrich.com The C-F bond is exceptionally strong, which can enhance the thermal and oxidative stability of a compound. nih.gov Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, a feature that is often exploited in the design of enzyme inhibitors and other bioactive molecules. nih.gov The presence of fluorine in a chiral molecule can also be used as a sensitive probe for conformational analysis using ¹⁹F NMR spectroscopy. nih.gov
Stereochemical Challenges and Importance within Cyclic Amine Systems
The synthesis of amines, particularly chiral amines, remains an active and challenging area of synthetic chemistry due to their prevalence in biologically active compounds. nih.gov When the amine and a fluorine atom are part of a cyclic system, the stereochemical challenges are magnified. Controlling the relative and absolute stereochemistry of two or more substituents on a ring is a formidable task. The conformational rigidity of a cyclic framework, such as a cyclopentane (B165970) ring, means that the spatial orientation of the fluorine and amine groups is fixed, leading to distinct diastereomers with potentially very different properties.
The development of stereoselective synthetic methods is crucial for accessing individual isomers of compounds like 2-fluorocyclopentan-1-amine (B12102073). Researchers have explored various strategies, including asymmetric catalysis and the use of chiral auxiliaries, to control the stereochemical outcome of reactions. rsc.org For instance, enzymatic resolutions have been successfully employed to separate enantiomers of fluorinated cyclic precursors, highlighting a viable pathway to obtaining enantiomerically pure materials. researchgate.net The enantioselective aza-Henry reaction is another powerful tool for constructing cyclic β-fluoroamines with high enantiomeric excess. nih.gov The ability to selectively synthesize each possible stereoisomer is of paramount importance for structure-activity relationship (SAR) studies in drug discovery, where subtle changes in 3D orientation can lead to significant differences in biological activity. nih.gov
Overview of (1R,2R)-2-Fluorocyclopentan-1-amine as a Research Target and Synthon
This compound is a specific stereoisomer of 2-fluorocyclopentan-1-amine where the fluorine atom and the amine group are on the same side of the cyclopentane ring (a trans configuration relative to each other based on standard nomenclature rules for this specific numbering). As a research target, this molecule embodies the challenges and opportunities discussed previously. Its synthesis requires precise control over stereochemistry to produce the desired (1R,2R) configuration exclusively.
This compound is primarily of interest as a synthon, or a building block, for the construction of more complex molecules. Its bifunctional nature, possessing both a nucleophilic amine and an electron-withdrawing fluorine atom on a defined stereochemical scaffold, makes it an attractive component for creating new chemical entities. The cyclopentane ring provides a conformationally restricted core, which can be beneficial in designing molecules that fit into specific biological binding sites. While detailed research applications of this compound itself are not extensively documented in publicly available literature, its availability from commercial suppliers as a research chemical indicates its use in exploratory synthesis and drug discovery programs. sigmaaldrich.com The development of synthetic routes to this and related fluorinated cyclic amines, such as through the enzymatic resolution of precursors like cis-2-fluorocyclopentanols, is an active area of academic and industrial research. researchgate.net
Below are tables detailing the properties of the parent compound and its hydrochloride salt, which are crucial for its use in further chemical synthesis.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₀FN |
| Molecular Weight | 103.14 g/mol nih.gov |
| IUPAC Name | This compound |
| CAS Number | 939398-71-7 nih.gov |
| Topological Polar Surface Area | 26 Ų nih.gov |
| Computed XLogP3-AA | 0.6 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 2 nih.gov |
Interactive Data Table: Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₅H₁₁ClFN |
| Molecular Weight | 139.60 g/mol nih.gov |
| IUPAC Name | This compound;hydrochloride nih.gov |
| CAS Number | 2227197-40-0 sigmaaldrich.com |
| InChIKey | ZJXOEOALNHXCOE-TYSVMGFPSA-N nih.gov |
| Physical Form | Solid sigmaaldrich.com |
| Purity (Typical) | 90% sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-fluorocyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-4-2-1-3-5(4)7/h4-5H,1-3,7H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDPJQJXMGPZQF-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693373 | |
| Record name | (1R,2R)-2-Fluorocyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
921753-35-7, 939398-71-7 | |
| Record name | rel-(1R,2R)-2-Fluorocyclopentanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921753-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-2-Fluorocyclopentan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80693373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1r,2r 2 Fluorocyclopentan 1 Amine and Its Stereoisomers
Strategic Approaches to Fluorine Introduction in Cyclopentane (B165970) Frameworks
The synthesis of fluorinated cyclopentane derivatives, such as 2-fluorocyclopentan-1-amine (B12102073), can be approached through either nucleophilic or electrophilic fluorination strategies. The choice of method often depends on the available starting materials and the desired stereochemistry of the final product.
Nucleophilic Fluorination Techniques
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This approach is widely used for the synthesis of organofluorine compounds.
A common method for introducing fluorine is the replacement of a hydroxyl group. Reagents such as diethylaminosulfur trifluoride (DAST), bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor), and tetraethylammonium (B1195904) diaminosulfur difluoride tetrafluoroborate (B81430) (XtalFluor-E) are frequently employed for this transformation. commonorganicchemistry.comsigmaaldrich.com
DAST (Diethylaminosulfur trifluoride) is a versatile nucleophilic fluorinating agent that reacts with alcohols under mild conditions, typically at room temperature or below. sci-hub.secommonorganicchemistry.com However, DAST is thermally unstable and can be explosive at temperatures above 90°C. sci-hub.se
Deoxofluor is a more thermally stable alternative to DAST, with similar or sometimes better reactivity. sci-hub.secommonorganicchemistry.com It can convert alcohols to alkyl fluorides, aldehydes and ketones to gem-difluorides, and carboxylic acids to acyl fluorides. sigmaaldrich.com
XtalFluor-E is a crystalline, air-stable deoxofluorination reagent that offers enhanced safety and handling compared to DAST and Deoxofluor. sigmaaldrich.commanchesterorganics.com It typically requires a promoter, such as an amine-HF complex, to facilitate the fluorination reaction. sigmaaldrich.com XtalFluor-E is known for producing fewer elimination byproducts compared to other fluorinating agents. manchesterorganics.compitt.edu
The reaction of a suitably protected (1R,2R)-2-aminocyclopentanol with one of these reagents would proceed with inversion of configuration at the carbon bearing the hydroxyl group, yielding the corresponding (1R,2S)-2-fluorocyclopentan-1-amine derivative. The choice of reagent can be critical, as substrate dependence and the potential for side reactions, such as elimination, are significant factors. nih.gov
Table 1: Comparison of Common Deoxyfluorination Reagents
| Reagent | Key Advantages | Key Disadvantages |
| DAST | Mild reaction conditions commonorganicchemistry.com | Thermally unstable, potential for detonation sci-hub.se |
| Deoxofluor | More thermally stable than DAST commonorganicchemistry.com | Can be costly |
| XtalFluor-E | Crystalline, air-stable, enhanced safety sigmaaldrich.commanchesterorganics.com | Requires a promoter sigmaaldrich.com |
The ring-opening of epoxides (oxiranes) with a fluoride source is a powerful method for the synthesis of β-fluoroalcohols, which are precursors to fluorinated amines. The regio- and stereoselectivity of this reaction are highly dependent on the substrate and the reaction conditions. researchgate.netyoutube.com
In the context of synthesizing 2-fluorocyclopentan-1-amine, a protected aminocyclopentene could be epoxidized to form a cyclopentane-fused oxirane. Subsequent ring-opening with a fluoride source, such as an amine-HF reagent (e.g., Et3N·3HF), can proceed via an SN2 mechanism, leading to the anti-diaxial opening of the epoxide. researchgate.net This would result in a trans-relationship between the newly introduced fluorine and the hydroxyl group. The regioselectivity is influenced by steric and electronic factors, with the nucleophilic fluoride typically attacking the less substituted carbon of the epoxide. youtube.com Catalytic enantioselective methods for the fluorination of epoxides have also been developed, employing cooperative dual-catalyst systems to achieve high enantiomeric excess. nih.gov
A substrate-directed approach allows for the stereocontrolled synthesis of fluorinated cyclopentane derivatives. nih.govaminer.org This strategy often involves the use of a directing group on the substrate to guide the fluorinating agent to a specific face of the molecule. For instance, studies have shown that the fluorination of highly functionalized cyclopentane β-amino acid derivatives can be achieved with high stereocontrol. nih.govaminer.orgresearchgate.net The stereochemical outcome is heavily influenced by the arrangement of functional groups on the cyclopentane ring, which can direct the incoming nucleophile. nih.gov
Electrophilic Fluorination Methodologies (e.g., using Selectfluor)
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and practical for this purpose. wikipedia.org
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available, and relatively safe electrophilic fluorinating agent. wikipedia.orgnih.gov It can be used to fluorinate a variety of nucleophiles, including enol ethers, enolates, and enamides. wikipedia.orgnih.gov
For the synthesis of a precursor to (1R,2R)-2-fluorocyclopentan-1-amine, an enamide derived from a protected aminocyclopentanone could be subjected to electrophilic fluorination. The stereochemical outcome of the fluorination would be influenced by the chiral auxiliary on the nitrogen and the reaction conditions. Asymmetric fluorination of enamides using Selectfluor has been shown to proceed with high diastereoselectivity, providing access to chiral α-fluoro imides. nih.gov The reaction is believed to proceed through a β-fluoro-iminium cationic intermediate. nih.gov
The reactivity of Selectfluor can be substrate-dependent, and in some cases, it can act as an oxidant. wikipedia.orgnsf.gov The choice of solvent and additives can also play a crucial role in the outcome of the reaction.
Stereoselective and Asymmetric Synthesis Strategies
Achieving the desired stereochemistry in this compound and its stereoisomers is paramount. Several strategies can be employed to control the stereochemical outcome of the fluorination reaction.
Asymmetric synthesis can be achieved through various approaches:
Chiral Substrate Control: Starting from an enantiomerically pure precursor, such as a chiral aminocyclopentanol, allows for the transfer of stereochemical information to the final product.
Chiral Reagent or Catalyst: The use of chiral fluorinating agents or catalysts can induce enantioselectivity in the fluorination of a prochiral substrate.
Chiral Auxiliary: Attaching a chiral auxiliary to the substrate can direct the fluorinating agent to a specific face of the molecule, leading to a diastereoselective reaction. The auxiliary can then be removed to yield the enantiomerically enriched product.
For example, the deoxyfluorination of an enantioenriched α-hydroxy-β-ketoester with DAST has been shown to proceed with high stereospecificity, resulting in the corresponding α-fluoro-β-ketoester with inversion of configuration. nih.gov Similarly, asymmetric fluorination of chiral enamides with Selectfluor can provide access to α-fluoro imides with high enantiomeric excess. nih.gov
The synthesis of trifluoromethyl-substituted 2H-furan-amines from enaminones also highlights a strategy for creating highly functionalized fluorinated heterocycles. dntb.gov.ua
The choice of synthetic strategy will ultimately depend on the desired stereoisomer and the availability of starting materials. A thorough understanding of the mechanisms of different fluorination reactions is essential for designing a successful stereoselective synthesis.
Chiral Pool Synthesis and Derivatization from Precursors
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This strategy leverages existing stereocenters to construct complex chiral molecules. For the synthesis of a fluorinated cyclopentylamine (B150401), plausible precursors from the chiral pool could include cyclopentane-based natural products or derivatives of amino acids and sugars that can be chemically transformed to the target cyclopentane ring.
The general approach involves:
Selection of a Chiral Precursor: A suitable starting material, such as an enantiopure cyclopentenol (B8032323) or a carbohydrate-derived furanose, is chosen.
Ring Modification and Functional Group Interconversion: The precursor undergoes a series of chemical reactions to construct the cyclopentane framework if not already present, and to introduce the necessary functional groups.
Stereocontrolled Fluorination and Amination: Key steps involve the introduction of the fluorine and amine functionalities with precise control over the stereochemistry. This can be achieved through various methods, including nucleophilic substitution with fluoride sources and reductive amination or azide (B81097) substitution followed by reduction.
While a specific documented synthesis of this compound from a chiral pool precursor is not detailed in readily available literature, the principles of this strategy are well-established for creating substituted cyclopentane systems.
Biocatalytic Resolution and Transformations
Biocatalysis offers a powerful approach for obtaining enantiomerically pure compounds through the use of enzymes, which can exhibit high levels of stereoselectivity under mild reaction conditions.
Enzymatic kinetic resolution is a widely used method to separate a racemic mixture of chiral molecules. The process relies on an enzyme that selectively catalyzes a reaction on one enantiomer faster than the other. For the synthesis of this compound, the corresponding racemic alcohol, trans-2-fluorocyclopentan-1-ol, can be resolved.
Research has demonstrated the successful kinetic resolution of racemic cis-2-fluorocyclopentanols using lipases in organic media. researchgate.net Specifically, Burkholderia cepacia lipase (B570770) (BCL), also known as Amano Lipase PS, has shown high enantioselectivity in the transesterification of these alcohols with vinyl acetate (B1210297). researchgate.net This process yields one enantiomer as the acetate ester and leaves the other unreacted as the alcohol, both with high enantiomeric excess (ee > 98%). researchgate.net
This established method can be directly applied to the resolution of racemic trans-2-fluorocyclopentan-1-ol. The lipase would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
| Enzyme | Substrate Type | Acyl Donor | Selectivity | Reference |
| Burkholderia cepacia lipase (BCL) | cis-2-Fluorocyclopentanols | Vinyl Acetate | High (ee > 98%) | researchgate.net |
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient routes to complex molecules. nih.govamanote.com The synthesis of enantiomerically pure this compound is an ideal application for this strategy.
A prime example of a chemoenzymatic pathway begins with the enzymatic kinetic resolution of racemic trans-2-fluorocyclopentan-1-ol as described above. researchgate.net Once the (1R,2R)-2-fluorocyclopentan-1-ol is isolated in high enantiomeric purity, it can be converted into the desired this compound. A well-established chemical method for this transformation is the Mitsunobu reaction. researchgate.net This reaction allows for the conversion of the alcohol to an azide with inversion of configuration, followed by reduction to the amine, thereby preserving the enantiomeric purity established in the enzymatic step.
This combination of a highly selective biocatalytic step followed by efficient chemical transformations provides a practical and effective route to the target enantiomerically pure fluoroamine. researchgate.net
Catalytic Asymmetric Methods
Catalytic asymmetric methods aim to create chiral molecules directly from prochiral substrates using a small amount of a chiral catalyst. These methods are highly efficient and atom-economical.
The [3+2] annulation (or cycloaddition) reaction is a powerful tool for constructing five-membered rings. In this context, donor-acceptor (D-A) cyclopropanes can serve as three-carbon synthons that react with a two-atom partner to form a cyclopentane ring. nih.govrsc.org The use of aminocyclopropanes in such reactions provides a direct route to substituted cyclopentylamines. nih.gov
The general strategy involves the reaction of a D-A aminocyclopropane, where the amine acts as the donor group and an ester or other group serves as the acceptor, with an alkene or other dipolarophile. rsc.orgrsc.org The reaction is typically promoted by a Lewis acid catalyst. While enantioselective variants have been developed, a key challenge is controlling the diastereoselectivity when using mono-acceptor cyclopropanes, which can lead to the formation of multiple stereocenters. nih.govrsc.org This methodology offers a convergent approach to the core nitrogen-containing polycyclic indoline (B122111) scaffolds and can be adapted for cyclopentylamine synthesis. nih.gov
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that creates a β-amino carbonyl compound. The development of catalytic, asymmetric versions of this reaction provides an excellent method for constructing chiral β-fluoroamines, which is the key structural motif in this compound. nih.govacs.org
In this approach, a fluorinated ketone or its equivalent reacts with an imine in the presence of a chiral catalyst. Research has shown that a dinuclear Zn-Prophenol complex can catalyze the direct Mannich reaction between α-fluoroketones and imines with high enantio- and diastereoselectivities. nih.gov Similarly, chiral copper complexes have been used to catalyze the asymmetric Mannich reaction of 2-fluoroindanone with ketimines, affording products in high yields and excellent stereoselectivities. acs.orgacs.org These methods are highly valuable as they directly establish the vicinal fluoro-amino stereocenters with high fidelity. nih.govnih.gov
| Catalyst System | Substrates | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Zn-Prophenol | α-Fluoroketones + Imines | High | >20:1 | up to 99% | nih.gov |
| Chiral Copper Complex | 2-Fluoroindanone + Ketimines | 73-94% | >99:1 | 89-99% | acs.orgacs.org |
Catalytic Enantioselective Synthesis via Asymmetric Protonation
A promising strategy for the enantioselective synthesis of vicinal fluoroamines involves the asymmetric protonation of a prochiral enamine intermediate. nih.govnih.gov This method establishes the critical C-F stereocenter with high enantioselectivity. Although direct application to 2-fluorocyclopentan-1-amine is not explicitly detailed in the literature, the principles can be extended.
The proposed synthetic route would commence with a suitable cyclopentene (B43876) precursor bearing a fluorine atom adjacent to the double bond. An aza-Michael addition of an amine nucleophile to this fluoroalkene, promoted by a chiral Brønsted acid, would generate a prochiral enamine. The key step is the subsequent highly stereocontrolled proton transfer from the chiral catalyst to this enamine intermediate upon rearomatization (or saturation in this case), setting the stereochemistry at both the C1 and C2 positions. nih.gov
Extensive DFT calculations on related systems have shown that the stereoselectivity is governed by the steric interactions of the catalyst's bulky groups, which create a well-defined chiral pocket for the proton transfer. nih.govnih.gov This transfer is often the rate-determining step, ensuring high fidelity in the stereochemical outcome. nih.gov
Table 1: Proposed Catalytic System for Asymmetric Protonation
| Catalyst Component | Role | Potential Example |
| Chiral Brønsted Acid | Controls stereoselectivity of protonation | BINOL-derived phosphoric acid |
| Achiral Base | Promotes initial Michael addition | Amine nucleophile (e.g., benzylamine) |
| Fluoroalkene | Prochiral substrate | 1-Fluorocyclopent-1-ene |
This methodology circumvents the need for potentially problematic fluorinating reagents at a late stage, thereby avoiding issues of stereochemical erosion. nih.gov
Organocatalytic Approaches for Stereocontrol
Organocatalysis offers a powerful metal-free alternative for establishing stereocenters. While a direct organocatalytic synthesis of this compound is not documented, existing methodologies for related transformations provide a clear blueprint. For instance, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been used for the synthesis of β-trifluoromethylated ketones. nih.gov This approach involves the generation of radical intermediates under mild conditions.
A hypothetical organocatalytic route to a precursor of 2-fluorocyclopentan-1-amine could involve the enantioselective conjugate addition of a nitrogen-containing nucleophile to a 2-fluorocyclopent-1-enone, catalyzed by a chiral amine or thiourea (B124793) derivative. Subsequent reduction of the ketone would yield the desired 1,2-aminoalcohol, which could be further converted to the target amine. The stereocontrol would be dictated by the chiral organocatalyst during the initial C-N bond formation.
Transition Metal-Catalyzed Processes (e.g., Rh-catalyzed hydrogenation in derivatives)
Transition metal catalysis provides robust methods for stereoselective transformations. A plausible strategy for synthesizing derivatives of 2-fluorocyclopentan-1-amine involves the asymmetric hydrogenation of a suitably functionalized cyclopentene precursor. For example, a rhodium-catalyzed hydrogenation of a 2-fluorocyclopent-1-enyl amine derivative could diastereoselectively deliver the (1R,2R) or other stereoisomers, depending on the directing influence of the amine group and the choice of chiral phosphine (B1218219) ligand on the rhodium catalyst.
The success of such an approach would hinge on the ability of the fluorine and amine substituents to coordinate or sterically interact with the metal center, thereby directing the hydrogen delivery from a specific face of the double bond.
Ring Construction and Structural Rearrangement Approaches
Photoredox-Catalyzed Cyclization and Hydrogen Atom Transfer Reactions
Modern photoredox catalysis enables the construction of complex cyclic systems under mild conditions. researchgate.net The synthesis of a fluorinated cyclopentylamine scaffold could be envisioned through a photoredox-catalyzed radical cyclization. This would likely involve a 5-exo-trig cyclization of an acyclic precursor containing a nitrogen moiety and a suitably positioned alkene, with a fluorine atom already installed at the appropriate position.
Hydrogen atom transfer (HAT) reactions, often initiated by a photocatalyst, could also be employed to generate a key carbon-centered radical that triggers cyclization. For example, an N-centered radical could be generated from an N-H bond, which then undergoes an intramolecular HAT to form a carbon radical, leading to cyclization and subsequent functionalization. While specific examples for the target molecule are scarce, the general principles are well-established for synthesizing various cyclic amines. nih.gov
Ring Opening of Bicyclic Precursors (e.g., Hydrazines, Azabicyclo Structures)
The stereocontrolled ring opening of rigid bicyclic precursors is a powerful strategy for the synthesis of highly substituted monocyclic compounds. A viable approach to functionalized cyclopentanes involves the use of meso-bicyclic hydrazines. nih.gov A cationic rearrangement of such a bicyclic hydrazine (B178648) can be a key step, followed by stereoselective functionalization. nih.gov
For the synthesis of a 2-fluorocyclopentan-1-amine derivative, one could envision the ring opening of a bicyclic hydrazine that already contains a cyclopentane core. The N-N bond cleavage would unmask two amine functionalities with a defined stereochemical relationship. thieme-connect.de Subsequent selective fluorination and deamination steps could then lead to the target compound.
Another related strategy is the ring-opening fluorination of bicyclic azaarenes. nih.govchemrxiv.orgresearchgate.net While these precursors typically lead to aromatic products, the concept of a fluorinative ring-opening via N-N bond cleavage is a key takeaway. nih.gov Adapting this to a saturated bicyclic system, such as a 2-azabicyclo[2.2.1]heptane derivative, could provide a direct entry to the 2-fluorocyclopentan-1-amine scaffold. The reaction would likely proceed by electrophilic fluorination, which induces a skeletal rearrangement and cleavage of a C-N or C-C bond in the bicyclic system.
Table 2: Bicyclic Precursors and Potential Ring-Opening Strategies
| Bicyclic Precursor | Ring-Opening Method | Key Transformation | Potential Product |
| meso-Bicyclic Hydrazine | Cationic Rearrangement/N-N Cleavage | Stereoselective di-amination | Diaminocyclopentane derivative |
| 2-Azabicyclo[2.2.1]heptane derivative | Electrophilic Fluorination | Fluorinative ring-opening | 2-Fluorocyclopentan-1-amine derivative |
Deconstructive Functionalization of Cyclic Amine Scaffolds
Deconstructive functionalization involves the cleavage of a C-C bond within a cyclic system to generate a functionalized acyclic product. A notable example is the deconstructive fluorination of cyclic amines like piperidines and pyrrolidines. nih.gov This method uses a silver salt to mediate a ring-opening fluorination, transforming a cyclic amine into an acyclic fluoroamine. nih.gov
While this specific methodology yields acyclic products, a conceptually related "deconstructive" approach could be envisioned where a larger bicyclic amine is selectively cleaved to reveal a functionalized cyclopentylamine. This remains a more theoretical approach for the target compound but highlights a modern strategy in synthetic chemistry that moves beyond traditional ring synthesis.
Chemical Reactivity and Derivatization Pathways of 1r,2r 2 Fluorocyclopentan 1 Amine
General Reactivity Profiles of the Amine and Fluorinated Moieties
The chemical behavior of (1R,2R)-2-fluorocyclopentan-1-amine is dominated by the properties of its two key functional groups: the primary amine and the carbon-fluorine bond. The primary amine group (-NH2) typically acts as a nucleophile and a base. However, the presence of an adjacent, highly electronegative fluorine atom significantly influences this reactivity.
The introduction of fluorine generally lowers the basicity of the amine group due to the inductive effect of the C-F bond. alfa-chemistry.com This reduced basicity can affect the conditions required for reactions involving protonation or acid-catalyzed processes. The fluorine atom itself is generally unreactive towards nucleophilic substitution, as the C-F bond is the strongest single bond in organic chemistry. nih.gov However, the vicinal (neighboring) relationship between the amine and fluorine creates unique reactive possibilities not present in molecules where these groups are distant. The fluorine's electron-withdrawing nature can also impact the stability of nearby carbocations or radicals that may form during reactions. youtube.com
The reactivity of the amine can be harnessed for various transformations, such as acylation, alkylation, and formation of carbamoyl (B1232498) fluorides or thiocarbamoyl fluorides. nih.govacs.org These reactions provide access to a diverse range of derivatives. For instance, reaction with carbon disulfide in the presence of reagents like diethylaminosulfur trifluoride (DAST) can yield thiocarbamoyl fluorides, which can be further converted to trifluoromethylamines. acs.org
Table 1: Influence of Fluorine on Amine Reactivity
| Property | General Trend for Primary Amines | Influence of Vicinal Fluorine | Rationale |
|---|---|---|---|
| Basicity | Moderately basic | Decreased | Inductive electron withdrawal by fluorine reduces the electron density on the nitrogen atom. alfa-chemistry.com |
| Nucleophilicity | Good nucleophile | Slightly decreased | The electron-withdrawing effect of fluorine can reduce the nucleophilic character of the amine. |
| Reaction with Electrophiles | Readily reacts | Can be modulated | The amine remains reactive towards various electrophiles, forming amides, sulfonamides, and other derivatives. |
Intramolecular Cyclization Reactions and Product Formation (e.g., Aziridines, Oxazines)
A key reactive pathway for vicinal haloamines, including this compound, is intramolecular cyclization. This process is driven by the nucleophilic amine attacking the carbon bearing the halogen, displacing it to form a strained, three-membered ring known as an aziridine (B145994). In the case of this compound, this would lead to the formation of a bicyclic aziridinium (B1262131) ion intermediate. nih.govmdpi.comrsc.org
This cyclization is often promoted by converting the amine into a better leaving group precursor or by activating the amine itself. For example, treatment with a reagent that can activate the amine, followed by an internal nucleophilic attack, can facilitate the formation of the aziridinium ion. mdpi.comnih.gov The formation of this highly strained bicyclic system is a critical step that opens up a variety of subsequent chemical transformations. rsc.org While the C-F bond is strong, the anchimeric assistance (neighboring group participation) from the amine can facilitate its cleavage under certain conditions to form the aziridinium intermediate. researchgate.netacs.org
Although less common from a simple fluoroamine, intramolecular cyclization to form larger rings like oxazines could be envisioned if the molecule were appropriately derivatized with a tethered hydroxyl group, which could then participate in a cyclization event. youtube.com However, the most direct and mechanistically significant intramolecular reaction for this compound is the formation of the aziridinium intermediate.
Nucleophilic Ring-Opening Transformations of Aziridinium Intermediates by Fluoride (B91410)
Once formed, the bicyclic aziridinium ion intermediate derived from this compound is a highly reactive electrophile. researchgate.netmdma.ch Its strained three-membered ring is susceptible to ring-opening by a wide range of nucleophiles. nih.govnih.gov When fluoride is used as the nucleophile, this reaction becomes a method for introducing a second fluorine atom into the molecule. researchgate.net
The ring-opening of the aziridinium ion can proceed via two main pathways, attacking either of the two carbons of the original aziridine ring. The regioselectivity of this attack—which carbon the nucleophile attacks—is influenced by several factors, including the structure of the aziridinium ion, the nature of the nucleophile, and the reaction solvent. nih.govnih.gov For instance, the attack could occur at the carbon that better stabilizes a positive charge (the more substituted carbon), following an SN1-like pathway, or at the less sterically hindered carbon, following an SN2-like pathway. acs.org
The use of a fluoride source, such as an alkali metal fluoride or other fluorinating agents like XtalFluor-E, can lead to the formation of vicinal difluoro compounds. acs.orgnih.gov This transformation is significant as it allows for the stereocontrolled synthesis of complex fluorinated molecules. The stereochemistry of the starting material, this compound, will directly influence the stereochemistry of the resulting difluorinated product, as the ring-opening typically occurs with an inversion of configuration at the point of nucleophilic attack.
Table 2: Regioselectivity in Aziridinium Ion Ring-Opening
| Factor | Influence on Regioselectivity | Example |
|---|---|---|
| Steric Hindrance | Nucleophiles tend to attack the less sterically hindered carbon. | An SN2-type mechanism favors attack at the less substituted position. acs.org |
| Electronic Effects | Attack may be favored at the carbon that can better stabilize a partial positive charge. | An SN1-type mechanism favors attack at the more substituted or benzylic position. |
| Catalyst/Solvent | The choice of catalyst and solvent can influence the reaction pathway. | Hydrogen-bonding catalysts can modulate the reactivity of the fluoride nucleophile, altering the regiochemical outcome. nih.gov |
Functional Group Interconversions and Further Synthetic Transformations
The amine functionality of this compound serves as a versatile handle for a wide array of functional group interconversions and further synthetic modifications. nih.govacs.orgnih.gov Standard amine chemistry can be applied to synthesize a variety of derivatives.
Acylation: Reaction with acyl chlorides or anhydrides yields amides.
Sulfonylation: Reaction with sulfonyl chlorides produces sulfonamides.
Alkylation: The amine can be alkylated, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a controlled method for mono-alkylation.
Diazotization: Treatment with nitrous acid could potentially convert the amine to a diazonium salt. This intermediate could then be displaced by various nucleophiles, although this can be complicated by rearrangement and elimination reactions, especially with the adjacent fluorine.
Beyond direct modifications of the amine, the entire molecule can be used as a building block in more complex syntheses. The unique stereochemical arrangement of the amine and fluorine can be leveraged to direct the outcome of subsequent reactions on the cyclopentane (B165970) ring. The fluorinated amine can be incorporated into larger molecules, including biologically active compounds and materials. The synthesis of various fluorinated amino acid derivatives has been achieved through transformations involving the selective opening of related aziridine intermediates. acs.org
Stereochemical Control and Regioselectivity in Chemical Reactions
The defined stereochemistry of this compound is crucial for controlling the stereochemical and regiochemical outcomes of its reactions. nih.govacs.orgnih.gov The trans relationship between the fluorine and amine groups on the cyclopentane ring dictates the geometry of intermediates and transition states.
In intramolecular cyclization to the bicyclic aziridinium ion, the stereochemistry is retained. Subsequent nucleophilic ring-opening of this intermediate is typically stereospecific. The reaction proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile. Therefore, if a nucleophile attacks the carbon that originally bore the fluorine atom, the resulting product will have a specific, predictable stereochemistry.
Regioselectivity, the preference for reaction at one position over another, is also a key consideration. youtube.comyoutube.com In the ring-opening of the aziridinium intermediate, the choice between the two ring carbons is governed by a balance of steric and electronic factors. youtube.com For example, in nickel-catalyzed cross-coupling reactions involving fluoroalkenes, the regioselectivity is often high, with the reaction occurring at the carbon atom bearing the fluorine. nih.gov This principle can be applied to reactions involving derivatives of this compound, where the fluorine atom directs the regiochemical outcome. The ability to control both the region of reactivity and the 3D arrangement of atoms is a powerful tool in asymmetric synthesis.
Spectroscopic and Stereochemical Characterization Techniques for Fluorinated Cyclopentylamines
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of (1R,2R)-2-fluorocyclopentan-1-amine in solution. Both proton (¹H) and fluorine (¹⁹F) NMR provide critical information about the connectivity and stereochemistry of the molecule.
¹H NMR spectroscopy confirms the proton environment of the molecule. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) of the signals are used to piece together the structure. For the related stereoisomer, (1S,2R)-2-fluorocyclopentane-1-aminium chloride, specific signals have been identified that are analogous to those expected for the (1R,2R) configuration. arkat-usa.org The proton attached to the carbon bearing the fluorine (CHF) typically appears as a doublet of multiplets due to coupling with the adjacent fluorine atom and neighboring protons. arkat-usa.org A large vicinal coupling constant between this proton and the fluorine atom (³JH,F) is indicative of an anti-periplanar (trans) relationship, which is a key feature for confirming the (1R,2R) stereochemistry. arkat-usa.orgst-andrews.ac.uk
The table below outlines the expected ¹H NMR data for the aminium chloride form of a trans-2-fluorocyclopentan-1-amine.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Coupling Constant (J, Hz) |
| ~1.6 - 2.0 | Multiplet (m) | Cyclopentane (B165970) CH₂ | - |
| ~3.5 | Multiplet (m) | CH-N | - |
| ~5.1 | Doublet of Multiplets (dm) | CH-F | JH,F ≈ 53 |
| ~8.5 | Broad Singlet (s) | NH₃⁺ | - |
| Data derived from analogous compound (1S,2R)-2-fluorocyclopentane-1-aminium chloride in DMSO-d₆. arkat-usa.org |
¹⁹F NMR spectroscopy is exceptionally useful for analyzing fluorinated compounds due to its high sensitivity and wide range of chemical shifts, which minimizes signal overlap. huji.ac.ilthermofisher.com This technique directly observes the fluorine nucleus, providing unambiguous confirmation of its presence and electronic environment. nih.gov For alkyl fluorides like this compound, the fluorine signal is expected to appear in a characteristic region of the spectrum. ucsb.edu The signal will be split into a multiplet due to coupling with adjacent protons (H-F coupling). The magnitude of the coupling constants observed in the ¹⁹F NMR spectrum corroborates the data from the ¹H NMR, solidifying the stereochemical assignment. rsc.org For instance, the precursor alcohol to a related amine showed a fluorine signal at approximately -185 ppm. arkat-usa.org
| Parameter | Expected Value | Significance |
| Chemical Shift (δ) | ~ -170 to -190 ppm | Confirms the presence of a secondary alkyl fluoride (B91410). arkat-usa.org |
| Multiplicity | Doublet of Multiplets | Arises from coupling to the geminal proton and vicinal protons. |
| Coupling Constant (³JH,F) | Large (~50 Hz) | Confirms the trans relationship between the fluorine and the vicinal proton on C1. arkat-usa.org |
Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to assess its purity. Using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. For this compound (C₅H₁₀FN), the expected exact mass is 103.0797 u. Experimental analysis has shown a mass-to-charge ratio (m/z) of 104.0 for the [M+H]⁺ ion, confirming the molecular weight. googleapis.com
| Ion | Calculated m/z | Observed m/z | Technique |
| [C₅H₁₁FN]⁺ ([M+H]⁺) | 104.0872 | 104.0 | LCMS (ES+) googleapis.com |
Further analysis by techniques like gas chromatography-mass spectrometry (GC-MS) would reveal characteristic fragmentation patterns, such as the loss of fluorine (HF) or the amino group (NH₂), which can provide additional structural confirmation.
Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination
As this compound is a chiral compound, methods to determine its enantiomeric purity are essential. High-performance liquid chromatography is the primary technique for this purpose.
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for separating enantiomers and assessing enantiomeric excess (ee). huji.ac.il The principle relies on the differential interaction between the two enantiomers and the chiral environment of the stationary phase, causing them to elute at different times. googleapis.com For the analysis of fluorocyclopentane (B75047) derivatives, polysaccharide-based columns such as Chiralcel are effective. arkat-usa.org The enantiomeric purity of the target compound can be precisely quantified by comparing the peak areas of the two enantiomers in the chromatogram.
| Parameter | Description |
| Technique | Chiral HPLC |
| Stationary Phase | e.g., Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)) arkat-usa.org |
| Mobile Phase | Typically a mixture of hexane (B92381) and isopropanol. |
| Detection | UV or Mass Spectrometry |
| Result | Baseline separation of (1R,2R) and (1S,2S) enantiomers, allowing for quantification of enantiomeric excess. |
An alternative and powerful method for determining enantiomeric purity and absolute configuration is through derivatization with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). arkat-usa.orgillinois.edu The primary amine of this compound is reacted with both the (R)- and (S)-enantiomers of Mosher's acid chloride to form a pair of diastereomeric amides. sci-hub.se
These diastereomers are chemically distinct and will exhibit separate signals in their ¹H and ¹⁹F NMR spectra. acs.org According to Mosher's model, the anisotropic effect of the phenyl ring in the MTPA moiety causes predictable shielding or deshielding of the protons on the cyclopentane ring. illinois.edubath.ac.uk By comparing the spectra of the (R)-MTPA and (S)-MTPA amides, the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed chiral center can be used to assign the absolute configuration of the original amine. acs.org This method was successfully used to confirm the optical purity of related chiral 2-fluorocyclopentan-1-amines. arkat-usa.org
| Step | Procedure | Purpose |
| 1. Derivatization | React the amine with (R)- and (S)-Mosher's acid chloride in separate reactions. | Formation of a diastereomeric pair of amides. sci-hub.se |
| 2. NMR Analysis | Acquire ¹H NMR spectra for both diastereomeric products. | Observe distinct chemical shifts for the protons near the chiral center. |
| 3. Data Analysis | Calculate Δδ (δS - δR) values for protons on the cyclopentane ring. | Assign absolute configuration based on the signs of Δδ values according to Mosher's model. illinois.edu |
| 4. Purity Calculation | Integrate the signals corresponding to each diastereomer. | Determine the enantiomeric excess of the starting amine. |
X-ray Crystallography for Definitive Absolute and Relative Configuration Assignment
X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and, crucially for chiral molecules, the absolute and relative configuration of stereocenters. The technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined.
For a chiral molecule like this compound, a successful single-crystal X-ray diffraction (XRD) analysis would provide unequivocal proof of the trans relationship between the fluorine and amine substituents on the cyclopentane ring (relative configuration) and would confirm the (1R,2R) stereochemistry (absolute configuration).
The determination of the relative configuration is a standard outcome of a crystal structure analysis, as it defines the spatial arrangement of atoms relative to each other within the molecule. However, confirming the absolute configuration requires the presence of anomalous scattering. This is an effect where the X-rays interact with the inner-shell electrons of the atoms in the crystal, causing a small phase shift in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots from (h,k,l) and (-h,-k,-l) planes in a crystal are equal. The differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure of the crystal.
While no specific crystallographic data for this compound has been published in the reviewed literature, the following table illustrates the type of information that would be obtained from such an analysis. The data presented is hypothetical and serves as a representative example for a small organic molecule.
Table 1: Hypothetical Crystallographic Data for this compound hydrochloride
| Parameter | Hypothetical Value |
| Chemical Formula | C₅H₁₁ClFN |
| Formula Weight | 139.60 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 8.912 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 719.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.289 |
| Absorption Coefficient (mm⁻¹) | 0.45 |
| F(000) | 296 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Temperature (K) | 100 |
| Reflections Collected | 5678 |
| Independent Reflections | 1420 [R(int) = 0.034] |
| Final R indices [I>2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Flack Parameter | 0.02(4) |
A key parameter in the determination of the absolute configuration is the Flack parameter. wikipedia.orgox.ac.uk This value, refined during the crystallographic analysis, indicates the relative proportion of the two possible enantiomers in the crystal. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct. wikipedia.org Conversely, a value near one would indicate that the inverted structure is the correct one. A value around 0.5 suggests that the crystal is a racemic mixture or is twinned. In the hypothetical data above, a Flack parameter of 0.02(4) would strongly support the assigned (1R,2R) configuration.
For small organic molecules containing only light atoms like carbon, nitrogen, oxygen, and fluorine, the anomalous scattering effect can be weak. researchgate.net However, modern diffractometers and computational methods have significantly improved the ability to determine the absolute configuration even in the absence of heavy atoms. researchgate.net The formation of a salt, such as the hydrochloride salt of an amine, can sometimes facilitate crystallization and may improve the quality of the diffraction data. researchgate.net
Computational Chemistry and Conformational Analysis of 1r,2r 2 Fluorocyclopentan 1 Amine
Density Functional Theory (DFT) Studies for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms at the molecular level. For (1R,2R)-2-fluorocyclopentan-1-amine, DFT calculations can provide critical insights into its reactivity, particularly in reactions involving the nucleophilic amino group. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles can be understood by examining studies on related amine and fluorinated systems.
DFT investigations on the reactions of amines often focus on their nucleophilic character. For instance, the guanidine-catalyzed aminolysis of carbonates has been studied using DFT, revealing how the catalyst facilitates proton transfer and lowers the reaction's Gibbs free energy. researchgate.net In the case of this compound, DFT could be employed to model its reaction with various electrophiles. Such a study would typically involve:
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate.
Calculating Activation Energies (ΔG‡): Determining the energy barrier for the reaction, which is crucial for predicting reaction rates.
Analyzing Reaction Intermediates: Characterizing the stability of any species formed during the reaction pathway.
For example, in a reaction such as the acylation of the amine, DFT could elucidate whether the reaction proceeds through a concerted or a stepwise mechanism. The presence of the electronegative fluorine atom vicinal to the reacting amine group is expected to influence the nucleophilicity of the nitrogen and the stability of any charged intermediates or transition states. DFT calculations can precisely quantify this electronic influence. rsc.orgresearchgate.net
Conformational Dynamics Influenced by the Vicinal Fluorine-Amine Relationship
The conformational flexibility of the cyclopentane (B165970) ring is significantly constrained and influenced by the relationship between the vicinal fluorine and amine substituents. The five-membered ring is not planar and exists in a dynamic equilibrium between various puckered conformations, most commonly the "envelope" and "twist" forms. The substituents' preference for either pseudo-axial or pseudo-equatorial positions is a key determinant of the dominant conformation.
The interaction between the C-F and C-N bonds is paramount. In the protonated form of the amine, which is common under physiological conditions, a strong electrostatic attraction arises between the negatively polarized fluorine atom and the positively charged ammonium (B1175870) group (-NH3+). nih.gov This interaction strongly favors a gauche relationship, where the F-C-C-N dihedral angle is approximately 60°. This "electrostatic gauche effect" can be significantly more powerful than the hyperconjugative gauche effect observed in neutral systems. nih.gov Consequently, the cyclopentane ring will pucker to adopt a conformation that minimizes this dihedral angle, pre-organizing the molecule into a specific shape. This effect has been shown to be a powerful method for controlling the structure of transient intermediates in organocatalysis. imperial.ac.uk
Theoretical Investigations of Stereoelectronic Effects (e.g., Gauche Effect, Hyperconjugation)
Stereoelectronic effects arise from the interaction of electron orbitals. wikipedia.org In this compound, the most significant of these is the gauche effect, which describes the tendency of a molecule with vicinal electronegative substituents to favor a gauche conformation over an anti conformation. rsc.org
The primary explanation for the gauche effect is hyperconjugation. rsc.org This involves a stabilizing interaction where electron density is donated from a filled bonding orbital (the donor) to a nearby empty antibonding orbital (the acceptor). For the F-C-C-N fragment, the key interaction is the donation of electron density from the C-H or C-C sigma (σ) bonding orbitals into the low-lying C-F and C-N sigma-star (σ*) antibonding orbitals.
Hyperconjugation: In the gauche conformer, a σC-H orbital on the carbon bearing the nitrogen is well-aligned with the σC-F orbital on the adjacent carbon. This orbital overlap leads to a stabilizing two-electron interaction (σC-H → σC-F), lowering the energy of the gauche conformation relative to the anti conformation, where such overlap is minimal. rsc.org Due to the high electronegativity of fluorine, the C-F σ* orbital is a particularly good electron acceptor, making this effect pronounced. rsc.org
Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these hyperconjugative interactions. A theoretical NBO analysis on this compound would likely reveal significant stabilization energies (E(2)) for these donor-acceptor interactions in the gauche-favored conformation, as illustrated in the hypothetical table below.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| σ(C1-H1) | σ(C2-F) | 2.5 |
| σ(C5-H5) | σ(C1-N) | 1.8 |
| σ(C1-C2) | σ*(C1-N) | 1.5 |
Note: Data are illustrative examples based on principles of hyperconjugation in similar systems.
Electrostatic and Steric Contributions to Molecular Conformation
Electrostatic Contributions: As mentioned, the dominant electrostatic interaction, particularly in the protonated amine, is the attraction between the electronegative fluorine and the electropositive ammonium group. nih.gov This force strongly pulls these two groups into a close, or gauche, arrangement. In the neutral amine, a dipole-dipole interaction between the C-F and C-N bonds would also influence conformation, though to a lesser extent.
Steric Contributions: Steric hindrance refers to the repulsive force between electron clouds of bulky groups. In this compound, the fluorine atom is relatively small (next smallest after hydrogen), so steric repulsion between the fluorine and adjacent hydrogens is minimal. The amine group is larger and will seek to occupy a position that minimizes steric clashes with other atoms on the cyclopentane ring. In the trans configuration of this compound, the fluorine and amine groups are on opposite faces of the ring, which inherently minimizes direct steric repulsion between them. The final conformation will be one that best accommodates the gauche preference of the F-C-C-N dihedral angle while minimizing steric strain throughout the rest of the ring.
The balance of these forces can be summarized in a hypothetical energy profile for the key conformers.
| Conformer | F-C-C-N Dihedral Angle | Key Interaction | Calculated Relative Energy (kcal/mol) |
|---|---|---|---|
| Gauche-like | ~70° | Favorable Hyperconjugation & Electrostatics | 0.00 (Most Stable) |
| Anti-like | ~175° | Steric Minimization (but unfavorable electronics) | >1.5 |
Note: Values are hypothetical, based on the known stability of gauche conformers in 1,2-difluoroethane (B1293797) and related fluoroamines. nih.govrsc.org
Molecular Modeling for Understanding Structure-Reactivity and Structure-Selectivity Relationships
Molecular modeling serves to connect the foundational conformational and electronic properties of a molecule to its observable behavior in chemical reactions. By understanding the preferred three-dimensional structure of this compound, we can predict how it will interact with other molecules, such as enzymes or chiral catalysts.
The fluorine-induced conformational bias is key to understanding structure-selectivity relationships. By locking the cyclopentane ring into a preferred conformation, the fluorine atom effectively shields one face of the molecule and exposes the other. The amino group is presented to incoming reagents from a specific trajectory, which can lead to high levels of stereoselectivity in reactions.
For example, if this compound were used as a building block or a catalyst, its efficacy would be directly linked to this conformational pre-organization. imperial.ac.uk Molecular modeling could be used to:
Dock the molecule into an enzyme active site: To predict binding affinity and orientation, explaining its biological activity.
Model transition states in asymmetric catalysis: To understand why a particular stereoisomer of a product is formed preferentially.
Calculate molecular descriptors: Properties like dipole moment, polar surface area, and orbital energies (HOMO/LUMO) can be computed to correlate structure with reactivity and physical properties.
The insights gained from such models are invaluable for rational drug design and catalyst development, allowing chemists to tune molecular properties by strategically placing functional groups like fluorine.
Applications in Advanced Organic Synthesis and Chiral Scaffold Design
Role as a Chiral Building Block for the Assembly of Complex Molecular Architectures
Chiral building blocks are essential intermediates in the synthesis of enantiomerically pure pharmaceuticals and natural products. The biological activity of many drugs is dependent on a precise three-dimensional arrangement of atoms, making the use of chiral synthons critical for effective drug-receptor interactions. (1R,2R)-2-fluorocyclopentan-1-amine, with its defined stereochemistry at two contiguous centers, serves as an exemplary chiral scaffold.
The primary amine and the fluorine-bearing carbon atom provide two distinct points for functionalization, allowing for the controlled, stereospecific assembly of more complex molecules. The cyclopentane (B165970) ring offers a conformationally restricted framework, which is advantageous in drug design for reducing the entropic penalty upon binding to a biological target. Synthetic strategies based on such building blocks are often more efficient and predictable than late-stage fluorination or chiral resolution methods. tandfonline.com The use of pre-fluorinated building blocks like this compound is a dominant approach in drug discovery, providing a reliable method to introduce fluorine into target structures. tandfonline.comresearchgate.net This approach is crucial for accessing novel chemical space and developing next-generation therapeutics.
Development of Fluorinated Cyclic Amine Scaffolds for Bioactive Analogues
The introduction of fluorine into cyclic amine structures is a widely employed strategy for generating novel bioactive analogues with improved pharmacological profiles. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere of a hydrogen atom or a hydroxyl group, but with significantly altered electronic properties. st-andrews.ac.uk This modification can enhance metabolic stability by blocking sites of oxidative metabolism and can modulate the basicity (pKa) of the proximal amine group, which in turn affects solubility, membrane permeability, and target binding. researchgate.net
The this compound scaffold has been instrumental in the synthesis of various classes of bioactive analogues:
Fluorinated Nucleoside Analogues: Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane or cyclohexane (B81311) ring, are an important class of antiviral and anticancer agents. The fluorinated cyclopentyl amine core can be elaborated into carbocyclic nucleoside analogues. For instance, the amine can be transformed into a nucleobase-containing moiety, yielding compounds that mimic natural nucleosides. These analogues, such as 2'-fluoro- and 3'-fluoro-nucleosides, have shown potent activity against viruses like HSV, HBV, and VZV. nih.gov The synthesis of such molecules often involves the condensation of a fluorinated cyclic intermediate with a nucleobase. nih.govucla.edu
Fluorinated Amino Acid Analogues: The scaffold can also serve as a precursor for novel fluorinated cyclopropyl (B3062369) or cyclopentyl amino acids. These non-natural amino acids can be incorporated into peptides to create peptidomimetics with constrained conformations and enhanced stability against enzymatic degradation. nih.govresearchgate.net Access to such unique amino acid analogues is made possible through straightforward synthetic transformations starting from versatile scaffolds like fluorinated cyclic amines. nih.gov
The development of methods for the synthesis of fluorinated amines, including deconstructive fluorination of larger cyclic amines, highlights the importance of these structures as versatile building blocks for accessing novel chemical diversity. escholarship.orgnih.gov
| Compound Class | Scaffold Contribution | Resulting Bioactivity | Reference |
|---|---|---|---|
| Fluorinated Carbocyclic Nucleosides | Provides a conformationally locked, metabolically stable mimic of the ribose sugar. | Antiviral (HSV, HBV, VZV), Anticancer. | nih.govucla.edu |
| Fluorinated Amino Acid Analogues | Forms the core of non-natural amino acids with constrained geometries. | Used in peptidomimetics with enhanced enzymatic stability. | nih.govresearchgate.net |
Exploiting Fluorine's Influence on Conformation for Targeted Molecular Design
The conformation of the five-membered cyclopentane ring is a delicate balance between angle strain and torsional strain. Unlike the planar cyclopropane (B1198618) or the puckered cyclobutane, cyclopentane adopts non-planar "envelope" or "twist" conformations to alleviate the eclipsing of hydrogen atoms. libretexts.orglibretexts.org The introduction of a highly electronegative fluorine atom significantly influences this conformational preference.
The C-F bond is highly polarized, leading to strong dipole-dipole interactions and stereoelectronic effects, such as the gauche effect, which can stabilize specific conformations. st-andrews.ac.uk In trans-2-fluorocyclopentanol, a related structure, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom can lock the molecule in a preferred conformation. rsc.org Similarly, in this compound, electrostatic interactions between the C-F bond dipole and the lone pair of the amine group, as well as potential intramolecular N-H···F hydrogen bonding, can favor specific puckered conformations of the cyclopentane ring.
This conformational control is a powerful tool in targeted molecular design. By pre-organizing the molecule into a bioactive conformation that mimics the bound state at a receptor or enzyme active site, chemists can:
Enhance Binding Affinity: Reducing the entropic cost of binding leads to a more favorable free energy of binding (ΔG).
Improve Selectivity: A rigid conformation can better fit a specific target, reducing off-target effects.
Calculational studies on fluorinated cyclohexanes have shown that electrostatic interactions, including nonclassical hydrogen bonds, can have a substantial stabilizing effect on specific conformers, highlighting the profound impact of fluorine substitution. acs.org These principles are directly applicable to the design of bioactive molecules based on the this compound scaffold.
| Conformational Effect | Impact on Molecular Design | Reference |
|---|---|---|
| Gauche Effect | Stabilization of specific rotamers due to stereoelectronic interactions involving the C-F bond, influencing ring pucker. | st-andrews.ac.uk |
| Intramolecular H-Bonding | Potential for N-H···F hydrogen bonding can lock the relative orientation of the amine and fluorine substituents. | rsc.org |
| Dipole-Dipole Interactions | The strong C-F bond dipole influences the orientation of other polar groups and the overall molecular dipole moment. | researchgate.net |
| Reduced Ring Flexibility | The substituent effects lead to a more rigid, conformationally defined scaffold compared to non-fluorinated cyclopentylamine (B150401). | st-andrews.ac.uklibretexts.org |
Contribution to the Synthesis of RNA Structural Probes
Understanding the complex three-dimensional structures of RNA is crucial for deciphering its biological functions and for designing RNA-targeted therapeutics. Molecular probes, particularly those with fluorescent reporters, are vital tools for studying RNA structure and dynamics. nih.gov
This compound serves as a key precursor for the synthesis of fluorinated carbocyclic nucleoside analogues that can be developed into RNA structural probes. The synthesis involves converting the amine into a nucleobase and subsequently incorporating this modified nucleoside into an oligonucleotide chain. The introduction of fluorine into the sugar-mimicking cyclopentane ring offers several advantages for a structural probe:
Conformational Locking: As discussed, fluorine can restrict the conformational flexibility of the cyclopentane ring, mimicking the C2'-endo or C3'-endo pucker of natural ribose. This can enhance the binding affinity and selectivity of the probe for specific RNA secondary structures like bulges or hairpin loops. ucla.edu
¹⁹F NMR Spectroscopy: The fluorine atom itself can serve as a sensitive NMR probe. ¹⁹F NMR is a powerful technique for studying molecular conformation and binding interactions due to the high sensitivity of the ¹⁹F nucleus and the absence of background signals in biological systems.
Modulation of Fluorescent Properties: While the amine itself is not fluorescent, it serves as a handle to attach a fluorophore. The electronic environment created by the vicinal fluorine atom can subtly influence the photophysical properties of an attached fluorescent dye.
The synthesis of fluorinated nucleoside analogues is a mature field, with established methods for creating C-F bonds and for the condensation of sugar moieties (or their mimics) with nucleobases. nih.govacs.orgacs.org By applying these synthetic strategies to this compound, novel and highly specific probes for interrogating RNA architecture can be developed.
Q & A
What synthetic strategies ensure high enantiomeric purity of (1R,2R)-2-fluorocyclopentan-1-amine?
Level: Advanced
Answer:
Achieving enantiomeric purity requires stereoselective synthesis. Key methods include:
- Chiral Auxiliary Approaches : Use of enantiopure starting materials or catalysts (e.g., Sharpless asymmetric dihydroxylation) to control stereochemistry during cyclopentane ring formation .
- Fluorination Techniques : Electrophilic fluorination using Selectfluor™ or asymmetric nucleophilic fluorination with chiral ligands (e.g., Cinchona alkaloids) to install the fluorine atom stereospecifically .
- Resolution Methods : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) or enzymatic resolution to separate enantiomers post-synthesis .
Validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. X-ray crystallography (as in ) can confirm absolute configuration .
How is the stereochemistry of this compound confirmed experimentally?
Level: Basic
Answer:
Critical analytical techniques include:
- NMR Spectroscopy : NMR distinguishes fluorine environments, while NOESY/ROESY correlations identify spatial proximity of substituents on the cyclopentane ring.
- X-ray Crystallography : Single-crystal analysis (e.g., as demonstrated for pyrimidin-2-amine derivatives in ) provides unambiguous stereochemical assignment .
- Vibrational Circular Dichroism (VCD) : Detects chiral centers by correlating vibrational modes with optical activity.
Note : Cross-validate results using multiple techniques to address potential artifacts (e.g., solvent effects in NMR).
How does fluorination at the 2-position influence the compound’s biological activity?
Level: Advanced
Answer:
Fluorination impacts:
- Lipophilicity : The electronegative fluorine atom enhances membrane permeability, critical for CNS-targeting agents .
- Metabolic Stability : C–F bonds resist oxidative degradation, prolonging half-life in vivo.
- Receptor Binding : Fluorine’s size and polarity can modulate interactions with enzymes (e.g., monoamine oxidases) or neurotransmitter receptors.
Case Study : Fluorinated cyclopropane derivatives () show enhanced activity as enzyme inhibitors due to fluorine’s electronic effects .
How can researchers resolve contradictions in reported synthetic yields of this compound?
Level: Advanced
Answer:
Discrepancies often arise from:
- Reaction Conditions : Temperature, solvent polarity, and catalyst loading (e.g., transition metal catalysts in cyclopropanation; ) significantly affect yields .
- Purification Methods : Variations in chromatography (e.g., normal-phase vs. reverse-phase) or recrystallization solvents (e.g., trifluoroacetate salts in ) influence isolated yields .
Recommendation : Replicate protocols with rigorous control of variables and report detailed reaction parameters (e.g., equivalents of reagents, inert atmosphere).
What role does this compound play in medicinal chemistry research?
Level: Advanced
Answer:
The compound serves as:
- Chiral Building Block : For synthesizing neuromodulators (e.g., fluorinated analogs of dopamine or serotonin reuptake inhibitors).
- Protease Inhibitor Scaffold : The rigid cyclopentane ring and fluorine substituent mimic peptide transition states, inhibiting enzymes like HIV protease .
Methodological Insight : Structure-activity relationship (SAR) studies often pair computational docking (e.g., AutoDock Vina) with in vitro assays to optimize bioactivity.
What precautions are necessary when handling fluorinated cyclopentane amines?
Level: Basic
Answer:
- Toxicity : Assess acute toxicity via in silico tools (e.g., ProTox-II) and Material Safety Data Sheets (MSDS).
- Stability : Store under inert gas (argon) at -20°C to prevent decomposition.
- Waste Disposal : Fluorinated compounds require specialized disposal to avoid environmental release of persistent fluorocarbons.
Reference : Safety protocols for similar amines (e.g., 3-(2-fluoroethoxy)propan-1-amine in ) recommend fume hood use and PPE .
How do steric effects in the cyclopentane ring influence synthetic pathways?
Level: Advanced
Answer:
The ring’s puckered conformation (vs. planar cyclohexane) affects:
- Reactivity : Strain energy (~5 kcal/mol for cyclopentane) accelerates ring-opening reactions (e.g., nucleophilic substitution at the fluorine site).
- Stereoelectronic Control : Axial vs. equatorial fluorine positioning directs regioselectivity in subsequent reactions (e.g., amination).
Experimental Design : Use DFT calculations (e.g., Gaussian) to model transition states and predict reaction outcomes .
What are the limitations of current synthetic methods for this compound?
Level: Advanced
Answer:
- Scalability : Multi-step enantioselective syntheses (e.g., ) often suffer from low overall yields (<30%) .
- Functional Group Tolerance : Sensitive groups (e.g., free amines) may require protection/deprotection steps, complicating workflows.
Innovative Solutions : Flow chemistry or biocatalysis (e.g., transaminases) could improve efficiency and sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
